molecular formula C18H22N4O2 B2667031 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034293-67-7

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2667031
CAS No.: 2034293-67-7
M. Wt: 326.4
InChI Key: ZPBTUSCCBPZOMC-UHFFFAOYSA-N
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine ring, and an o-tolyloxy moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:

  • Formation of the Triazole Ring: : This can be achieved through a Huisgen cycloaddition reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring. The reaction is often catalyzed by copper(I) salts under mild conditions.

  • Synthesis of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Coupling of the Triazole and Pyrrolidine Rings: : The triazole and pyrrolidine intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

  • Introduction of the o-Tolyloxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, which may reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, in particular, is known for its ability to bind to metal ions and other biomolecules, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone: Similar structure but with a phenyl group instead of a cyclopropyl group.

    1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone may confer unique steric and electronic properties, potentially enhancing its biological activity or altering its reactivity compared to similar compounds.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-4-2-3-5-17(13)24-12-18(23)21-9-8-15(10-21)22-11-16(19-20-22)14-6-7-14/h2-5,11,14-15H,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBTUSCCBPZOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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